7-butyl-1,3-dimethyl-5-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione
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Overview
Description
7-butyl-1,3-dimethyl-5-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione is a complex organic compound with a unique structure that includes a diazino-pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-butyl-1,3-dimethyl-5-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione typically involves multi-step organic reactions. One common approach is the condensation of appropriate starting materials under controlled conditions. For example, the reaction may start with the formation of the diazino-pyrimidine core, followed by the introduction of the butyl and dimethyl groups through alkylation reactions. The piperidinyl and oxoethyl groups are then introduced via nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
7-butyl-1,3-dimethyl-5-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
In biological research, derivatives of this compound may be explored for their potential biological activities, such as antimicrobial, antiviral, or anticancer properties. The presence of the diazino-pyrimidine core is particularly interesting for drug design and development.
Medicine
In medicine, this compound and its derivatives could be investigated for their therapeutic potential. The ability to modify its structure allows for the design of molecules with specific biological targets, potentially leading to new treatments for various diseases.
Industry
In the industrial sector, this compound may be used in the development of new materials with unique properties. Its structure allows for the creation of polymers, coatings, and other materials with specific characteristics.
Mechanism of Action
The mechanism of action of 7-butyl-1,3-dimethyl-5-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The exact pathways involved would depend on the specific derivative and its intended use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other diazino-pyrimidine derivatives, such as:
- 1,3-dimethyl-5-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione
- 7-butyl-1,3-dimethyl-5-{[2-oxo-2-(morpholin-1-yl)ethyl]sulfanyl}-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione
Uniqueness
The uniqueness of 7-butyl-1,3-dimethyl-5-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the butyl and piperidinyl groups, in particular, may enhance its lipophilicity and ability to interact with biological membranes, making it a promising candidate for further research and development.
Properties
IUPAC Name |
7-butyl-1,3-dimethyl-5-(2-oxo-2-piperidin-1-ylethyl)sulfanylpyrimido[4,5-d]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N5O3S/c1-4-5-9-13-20-16-15(18(26)23(3)19(27)22(16)2)17(21-13)28-12-14(25)24-10-7-6-8-11-24/h4-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIKFLSYBEFZEMR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NC2=C(C(=N1)SCC(=O)N3CCCCC3)C(=O)N(C(=O)N2C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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